Home > Products > Screening Compounds P127153 > hemoglobin Monroe
hemoglobin Monroe - 119822-87-6

hemoglobin Monroe

Catalog Number: EVT-1510688
CAS Number: 119822-87-6
Molecular Formula: C10H17NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemoglobin Monroe is a variant of hemoglobin characterized by a specific genetic mutation in the β-globin gene. This compound is notable for its implications in various hematological conditions, particularly thalassemia. The mutation results from a splice site point mutation (G > C) at the last nucleotide of β-globin exon 1, affecting the expression of the wild-type allele and leading to reduced levels of β-globin mRNA in affected individuals . Hemoglobin Monroe is classified as a pathological variant due to its association with microcytic anemia and other hematological abnormalities.

Synthesis Analysis

The synthesis of Hemoglobin Monroe involves the transcription and translation processes of the β-globin gene. The specific mutation leads to a missense change from arginine to threonine at codon 30 (AGG > ACG), which can disrupt normal hemoglobin function .

Methods

The detection and analysis of Hemoglobin Monroe typically employ advanced molecular techniques such as:

  • Polymerase Chain Reaction (PCR): Used for amplifying specific regions of the β-globin gene to identify mutations.
  • High-Resolution Melting Analysis: This method allows for the differentiation between wild-type and mutant alleles based on melting temperature variations.
  • Sanger Sequencing: Employed to confirm the presence of mutations by sequencing the amplified DNA fragments.

Technical Details

The assays are optimized to ensure high sensitivity and specificity, capable of detecting both point mutations and larger rearrangements within the β-globin gene . The use of unlabelled probes and universal bases in primers helps minimize interference from common polymorphisms.

Molecular Structure Analysis

The molecular structure of Hemoglobin Monroe can be characterized by its tetrameric arrangement, comprising two alpha and two beta chains. The specific mutation alters the secondary structure of the protein, potentially affecting its stability and function.

Structure Data

  • Molecular Weight: Approximately 64 kDa for the tetramer.
  • Amino Acid Sequence: The mutation results in a substitution at position 30, changing arginine (R) to threonine (T).
  • 3D Structure: Molecular modeling studies can provide insights into how this mutation affects the folding and interactions of hemoglobin, using tools like PyMOL for visualization .
Chemical Reactions Analysis

Hemoglobin Monroe participates in typical hemoglobin reactions, including oxygen binding and release, but with altered kinetics due to structural changes. The presence of this variant may lead to reduced oxygen affinity or altered allosteric regulation compared to normal hemoglobin.

Reactions

Mechanism of Action

The mechanism by which Hemoglobin Monroe operates involves its interaction with oxygen and carbon dioxide, similar to normal hemoglobin but with potential deviations due to its mutated structure.

Process

  1. Oxygen Binding: The mutated hemoglobin may bind oxygen less effectively.
  2. Allosteric Regulation: Changes in pH or carbon dioxide levels could disproportionately affect Hemoglobin Monroe's ability to release oxygen at tissues.
  3. Impact on Erythropoiesis: The variant's presence can lead to ineffective erythropoiesis, contributing to anemia due to reduced functional hemoglobin levels .

Data

Quantitative assays have shown that β-globin mRNA levels are significantly decreased in individuals with Hemoglobin Monroe, indicating impaired production .

Physical and Chemical Properties Analysis

Hemoglobin Monroe exhibits properties similar to those of normal hemoglobin but with notable differences due to its mutation.

Physical Properties

  • Solubility: Reduced solubility may be observed due to structural instability.
  • Electrophoretic Mobility: Variants can be distinguished using electrophoresis techniques, showing altered migration patterns compared to normal hemoglobins .

Chemical Properties

  • pH Stability: The variant may show altered stability across different pH levels.
  • Affinity for Ligands: Changes in ligand affinity can lead to clinical manifestations such as hypoxia or increased erythropoietin production.
Applications

Hemoglobin Monroe has significant implications in clinical settings, particularly in diagnosing and managing hematological disorders.

Scientific Uses

  • Diagnostic Testing: Identification of Hemoglobin Monroe is crucial for diagnosing conditions like thalassemia or sickle cell disease.
  • Genetic Counseling: Understanding this variant aids in genetic counseling for affected families.
  • Research Studies: Ongoing research into variants like Hemoglobin Monroe contributes to broader knowledge about hemoglobinopathies and their management.
Introduction to Hemoglobin Monroe

Historical Discovery and Nomenclature

The identification of Hemoglobin Monroe traces back to 1988 when Gonzalez-Redondo and colleagues characterized this variant in a 15-year-old transfusion-dependent African American female. The mutation was named following the established hemoglobin nomenclature conventions that designate variants by the location of their discovery—in this case, likely Monroe county or a related geographic designation. Molecular analysis revealed the specific G>C transversion at nucleotide 92 of the β-globin gene, altering codon 30 from AGG (arginine) to ACG (threonine). This position is particularly significant as it encompasses the last nucleotide of exon 1, which serves dual functions: encoding an amino acid and acting as part of the donor splice site for the intron 1 boundary. This dual role suggested that the mutation could impair both hemoglobin structure and RNA processing—a hypothesis later supported by functional studies demonstrating aberrant splicing [5] [9] [10].

The systematic designation for this variant includes HBB: c.92G>C (describing the DNA change), Hb Monroe (common name), and β30 Arg→Thr (protein-level change). Its inclusion in the HbVar database (a comprehensive locus-specific database of hemoglobin variants and thalassemia mutations) has facilitated global documentation and study. Research has shown that despite producing an abnormal peptide, the variant hemoglobin is typically undetectable in peripheral blood by conventional methods such as high-performance liquid chromatography (HPLC) or hemoglobin electrophoresis. This absence suggests rapid degradation of the unstable variant globin chain within erythroid precursors, contributing to the thalassemic phenotype through ineffective erythropoiesis rather than circulating dysfunctional hemoglobin [1] [5] [10].

Global Prevalence and Epidemiological Significance

Hemoglobin Monroe exhibits a highly restricted geographic distribution, with documented cases primarily clustered in South Asia (Bangladesh, India), North Africa (Tunisia), Central Asia (Tajikistan), and rare appearances in North America, typically within populations with ancestral links to endemic regions. The mutation displays founder effects in specific populations, suggesting its origin and spread through isolated communities. In India, micromapping studies indicate that Hb Monroe constitutes less than 1% of β-thalassemia alleles nationally but shows regional variability, accounting for a notable proportion of rare mutations in Maharashtra and Gujarat states. Similarly, a screening program in Bangladesh identified Hb Monroe in approximately 0.7% of thalassemia alleles studied [1] [5] [6].

Table 1: Global Distribution of Documented Hemoglobin Monroe Cases

Region/CountryReported CasesPopulation ContextDetection Method
India (Maharashtra/Gujarat)~5-10 familiesRegional thalassemia programsFull gene sequencing
Bangladesh1 homozygous caseNational screening programPCR and sequencing
Tunisia1 familyClinical cohortARMS-PCR negative follow-up
Tajikistan1 compound heterozygoteResearch studyFamily studies
United States1 index caseAfrican American patientHemoglobinopathy workup

The public health impact of Hb Monroe stems from its clinical significance and the challenges it poses to carrier detection and prenatal diagnosis programs. As a rare mutation not covered by standard amplification refractory mutation system–polymerase chain reaction (ARMS-PCR) panels, carriers may remain undetected in population screenings that rely solely on common mutation detection. This limitation is epidemiologically significant given that carriers (heterozygotes) typically display normal hematological parameters or mild microcytosis, potentially escaping detection unless comprehensive molecular methods are employed. Consequently, regions with high background prevalence of β-thalassemia face an increased risk of homozygous or compound heterozygous births when rare mutations like Hb Monroe circulate undetected. The compound inheritance pattern with other β-globin mutations or modifiers further complicates phenotypic prediction and genetic counseling [1] [6] [9].

Hemoglobin Monroe in the Context of β-Thalassemia Syndromes

Hemoglobin Monroe unequivocally produces a β-thalassemia phenotype when present in homozygous or compound heterozygous states with other β-globin mutations. The molecular pathology involves two interconnected mechanisms: aberrant RNA splicing due to the mutation's location at the exon 1/intron 1 boundary, and production of an unstable β-globin variant that undergoes rapid proteolytic degradation. Experimental evidence using in vitro erythroid culture systems has demonstrated a >70% reduction in β-globin mRNA expression compared to wild-type alleles, confirming its classification as a β0-thalassemia mutation. This reduction creates an α/β-globin chain imbalance, the hallmark pathogenetic feature of β-thalassemia that leads to precipitation of excess α-globin chains, oxidative damage to erythroid precursors, and consequent ineffective erythropoiesis [1] [5] [9].

The clinical spectrum of disease associated with Hb Monroe ranges from transfusion-dependent thalassemia major to milder non-transfusion-dependent thalassemia, influenced significantly by co-inherited genetic modifiers. Key modifiers include the presence of α-thalassemia alleles (which reduce the α-globin excess), polymorphisms associated with increased fetal hemoglobin (HbF) production, and the specific mutation on the second β-globin allele in compound heterozygotes. The XmnI-HBG2 polymorphism (rs7482144), associated with enhanced γ-globin gene expression, has been documented in several Hb Monroe patients contributing to elevated HbF levels and ameliorating disease severity. This genetic complexity underscores the principle that Hb Monroe itself does not dictate a uniform clinical outcome but functions within a network of modifiers that collectively determine phenotype [1] [5] [6].

Table 2: Genetic Modifiers Influencing Hemoglobin Monroe Phenotype

Modifier TypeSpecific ExampleMechanism of ActionClinical Impact
Co-inherited α-thalassemia3.7 kb deletionReduces α-globin chain excessAmeliorates anemia
β-Globin cluster haplotypeXmnI (+) polymorphismEnhances γ-globin (HbF) productionReduces transfusion need
Co-inherited β-globin mutationHbS, β+-thalassemiaDetermines residual β-chain outputVariable severity
Promoter mutationHBB: -92 C>GPotential transcription factor disruptionMay exacerbate severity

Properties

CAS Number

119822-87-6

Product Name

hemoglobin Monroe

Molecular Formula

C10H17NO

Synonyms

hemoglobin Monroe

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.